1-Amino-3-fluoropiperidin-4-ol
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Overview
Description
1-Amino-3-fluoropiperidin-4-ol is a fluorinated piperidine derivative that has garnered significant interest in medicinal chemistry. This compound is characterized by the presence of an amino group at the first position, a fluorine atom at the third position, and a hydroxyl group at the fourth position of the piperidine ring. Its unique structure makes it a valuable building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-fluoropiperidin-4-ol typically involves enantioselective fluorination. One reported method employs a modified cinchona alkaloid catalyst for the enantioselective fluorination of cyclic ketones. The reaction conditions include the use of sodium carbonate, bis(phenylsulfonyl)imide fluoride, and tetrahydrofuran at 0°C for 24 hours. This is followed by reduction using sodium borohydride in methanol at 0°C for 2 hours .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the enantioselective fluorination process and the availability of commercial catalysts suggest that large-scale synthesis is feasible .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-3-fluoropiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3-fluoropiperidin-4-one.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted piperidines.
Scientific Research Applications
1-Amino-3-fluoropiperidin-4-ol is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor for the development of potential therapeutic agents, including antiviral and anticancer drugs.
Industry: It is employed in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Amino-3-fluoropiperidin-4-ol is primarily related to its interaction with biological targets. The compound can act as an enzyme inhibitor or receptor ligand, modulating various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards specific molecular targets .
Comparison with Similar Compounds
3-Fluoropiperidin-4-ol: Lacks the amino group at the first position.
1-Amino-4-hydroxypiperidine: Lacks the fluorine atom at the third position.
1-Amino-3-chloropiperidin-4-ol: Contains a chlorine atom instead of fluorine at the third position.
Uniqueness: 1-Amino-3-fluoropiperidin-4-ol is unique due to the combination of the amino, fluorine, and hydroxyl groups on the piperidine ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C5H11FN2O |
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Molecular Weight |
134.15 g/mol |
IUPAC Name |
1-amino-3-fluoropiperidin-4-ol |
InChI |
InChI=1S/C5H11FN2O/c6-4-3-8(7)2-1-5(4)9/h4-5,9H,1-3,7H2 |
InChI Key |
HLDLIDHYMYKYDE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(C1O)F)N |
Origin of Product |
United States |
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